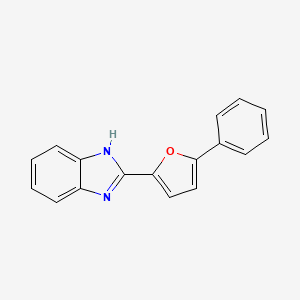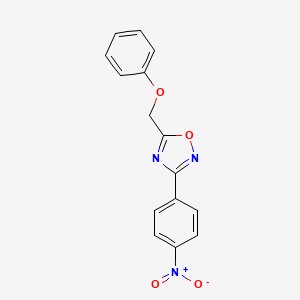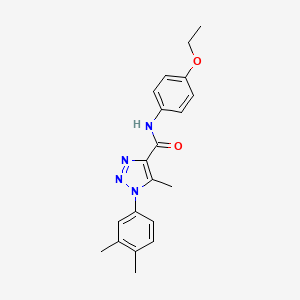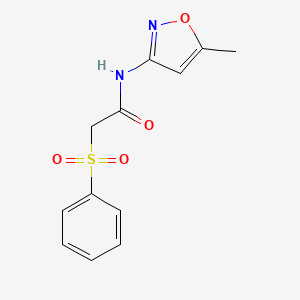![molecular formula C14H12BrFO2 B5731595 {5-bromo-2-[(2-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B5731595.png)
{5-bromo-2-[(2-fluorobenzyl)oxy]phenyl}methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{5-bromo-2-[(2-fluorobenzyl)oxy]phenyl}methanol is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is also known as BFBM and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.
Mecanismo De Acción
The mechanism of action of BFBM involves the inhibition of various signaling pathways such as the PI3K/Akt and NF-κB pathways. BFBM has been shown to inhibit the activation of these pathways, which are involved in cell survival, proliferation, and inflammation. Additionally, BFBM has been shown to induce apoptosis and cell cycle arrest in cancer cells.
Biochemical and Physiological Effects:
BFBM has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that BFBM can inhibit the growth of cancer cells, reduce amyloid-beta aggregation, and inhibit the production of pro-inflammatory cytokines. In vivo studies have shown that BFBM can reduce tumor growth in animal models and reduce inflammation in various disease models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BFBM has several advantages for lab experiments, including its high purity and yield, and its ability to inhibit various signaling pathways involved in disease progression. However, there are also limitations to using BFBM in lab experiments, including its potential toxicity and the need for further studies to determine its optimal dosage and administration route.
Direcciones Futuras
Future research on BFBM should focus on its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and inflammation. Additionally, further studies are needed to determine the optimal dosage and administration route of BFBM, as well as its potential toxicity in vivo. Furthermore, the development of BFBM derivatives with improved pharmacokinetic properties should be explored to enhance its therapeutic potential.
Métodos De Síntesis
The synthesis of BFBM involves the reaction of 5-bromo-2-hydroxybenzaldehyde with 2-fluorobenzyl alcohol in the presence of a base catalyst. The resulting intermediate is then treated with sodium borohydride to obtain the final product, {5-bromo-2-[(2-fluorobenzyl)oxy]phenyl}methanol. This synthesis method has been optimized to yield high purity and yield of the final product.
Aplicaciones Científicas De Investigación
BFBM has been studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and inflammation. In cancer research, BFBM has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In Alzheimer's disease research, BFBM has been studied for its ability to reduce amyloid-beta aggregation and neuroinflammation. Inflammation research has shown that BFBM can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various disease models.
Propiedades
IUPAC Name |
[5-bromo-2-[(2-fluorophenyl)methoxy]phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrFO2/c15-12-5-6-14(11(7-12)8-17)18-9-10-3-1-2-4-13(10)16/h1-7,17H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTVPYTAIVQOVDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Br)CO)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1-[4-(benzyloxy)benzyl]piperidine](/img/structure/B5731566.png)



![1-(4-methoxyphenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-1-propanone](/img/structure/B5731585.png)
